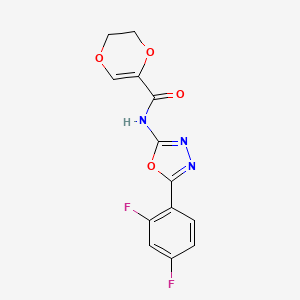

N-(5-(2,4-ジフルオロフェニル)-1,3,4-オキサジアゾール-2-イル)-5,6-ジヒドロ-1,4-ジオキシン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C13H9F2N3O4 and its molecular weight is 309.229. The purity is usually 95%.

The exact mass of the compound N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- フッ素化分子は、医薬品化学において大きな注目を集めています。 研究者は、薬効、薬物動態、生物学的利用能への影響を調べています .

- N-(5-(2,4-ジフルオロフェニル)-1,3,4-オキサジアゾール-2-イル)-5,6-ジヒドロ-1,4-ジオキシン-2-カルボキサミド(Fo24)の結晶構造は、X線回折法を用いて決定されました .

- Fo24誘導体は、生物活性を示す可能性があります。 例えば、同様の化合物から合成されたアシルヒドラゾンは、白血病細胞株に対して活性を示しました .

医薬品化学と創薬

結晶学と構造解析

フッ素化学と水素結合

合成化学と中間体

生物活性と細胞毒性

材料科学と分子積層

要約すると、N-(5-(2,4-ジフルオロフェニル)-1,3,4-オキサジアゾール-2-イル)-5,6-ジヒドロ-1,4-ジオキシン-2-カルボキサミドは、創薬から結晶学まで、さまざまな科学分野において有望です。その独自のフッ素置換パターンと構造的特徴は、さらなる調査の興味深い対象となっています。研究者は、その独特の特性を革新的なソリューションに活用して、その潜在的な用途を深く探求することができます。 🌟

作用機序

Target of Action

Similar compounds have been found to target mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) .

Mode of Action

Similar compounds have been found to inhibit cytochrome p450 enzymes 51 (cyp51), which play a crucial role in maintaining the integrity and growth of fungal cell membranes .

Biochemical Pathways

Similar compounds have been found to affect pathways associated with cancer .

Result of Action

Similar compounds have been found to exhibit selective antiproliferative and cytotoxic preferences for certain cancer cell lines .

生化学分析

Biochemical Properties

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and various kinases, influencing their activity and modulating biochemical pathways. The interactions between N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and alter the enzyme’s conformation and activity .

Cellular Effects

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exerts significant effects on various cell types and cellular processes. This compound has been observed to influence cell signaling pathways, including the mTOR and EGFR pathways, which are critical for cell growth and proliferation . Additionally, N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes and receptors, inhibiting or activating their functions. For instance, it inhibits the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can activate or inhibit transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can lead to alterations in cellular metabolism and gene expression, which may result in adaptive or adverse effects depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450s, which convert the compound into its active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic fate for effective therapeutic use.

Transport and Distribution

The transport and distribution of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in target tissues, where it exerts its biological effects . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibits specific subcellular localization, which influences its activity and function. The compound has been found to localize in organelles such as mitochondria and lysosomes, where it can interact with specific biomolecules and modulate cellular processes . The subcellular localization is determined by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell.

特性

IUPAC Name |

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N3O4/c14-7-1-2-8(9(15)5-7)12-17-18-13(22-12)16-11(19)10-6-20-3-4-21-10/h1-2,5-6H,3-4H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXKMMRCMSPBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2554541.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2554543.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2554544.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2554548.png)

![1-(5-Chloro-2-methoxyphenyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2554554.png)

![4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2554555.png)